molecular formula C27H29N5O3 B12424627 (R)-Zanubrutinib-d5

(R)-Zanubrutinib-d5

Cat. No.: B12424627
M. Wt: 476.6 g/mol
InChI Key: RNOAOAWBMHREKO-FLILWQMJSA-N
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Description

®-Zanubrutinib-d5 is a deuterated form of ®-Zanubrutinib, a potent and selective inhibitor of Bruton’s tyrosine kinase. This compound is used in the treatment of various B-cell malignancies. The deuterium atoms in ®-Zanubrutinib-d5 replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Zanubrutinib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecule.

    Coupling Reactions: Formation of the core structure through coupling reactions.

    Purification: Isolation and purification of the final product.

Industrial Production Methods

Industrial production of ®-Zanubrutinib-d5 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity.

    Scalability: Adapting the synthesis for large-scale production.

    Quality Control: Rigorous testing to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Zanubrutinib-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

®-Zanubrutinib-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on B-cell signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating B-cell malignancies.

    Industry: Utilized in the development of new pharmaceuticals and drug formulations.

Mechanism of Action

®-Zanubrutinib-d5 exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme in B-cell receptor signaling. This inhibition leads to:

    Blocking B-cell Activation: Preventing the activation and proliferation of malignant B-cells.

    Inducing Apoptosis: Promoting programmed cell death in cancerous cells.

    Disrupting Signaling Pathways: Interfering with downstream signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in similar therapeutic applications.

    Acalabrutinib: A selective inhibitor with a similar mechanism of action.

    Tirabrutinib: Another compound targeting Bruton’s tyrosine kinase.

Uniqueness

®-Zanubrutinib-d5 is unique due to its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved efficacy and reduced side effects in clinical applications.

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

476.6 g/mol

IUPAC Name

(7R)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1/i3D,4D,5D,6D,7D

InChI Key

RNOAOAWBMHREKO-FLILWQMJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H]

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Origin of Product

United States

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